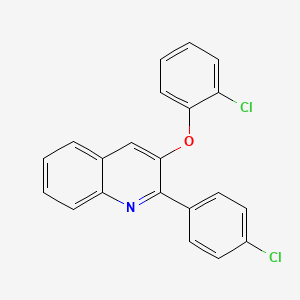
3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline (3CP2CPQ) is a synthetic compound belonging to the quinoline family of compounds. It is a colorless crystalline solid with a melting point of 191°C. 3CP2CPQ is used in a variety of scientific research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
1. Analytical Techniques in Pharmaceuticals
2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a related compound, is used in HPLC-fluorescence determination for the separation and detection of chlorophenols in pharmaceuticals. This method involves pre-column derivatization and has applications in determining chlorocresol and chloroxylenol in pharmaceutical formulations like creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
2. Structural and Optical Properties in Thin Films
Quinoline derivatives like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile have been studied for their structural and optical properties when used in thin films. These compounds exhibit polycrystalline structures in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties are significant for potential applications in photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
3. Spectroscopic Characterization and NLO Analyses
Quinoline derivatives like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile have been analyzed using DFT and TD-DFT/PCM calculations. They are of interest for their potential biological activities and corrosion inhibition properties. Their structural parameters, spectroscopic characterizations, and non-linear optical (NLO) properties are significant for understanding their chemical and physical behaviors (Wazzan, Al-Qurashi, & Faidallah, 2016).
4. Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
Quinoline derivatives like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile are studied for their photovoltaic properties. These properties are crucial in the fabrication of organic-inorganic photodiodes, indicating potential uses in solar energy and semiconductor technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Antimicrobial and Anticancer Applications
Quinoxaline derivatives, structurally similar to quinoline compounds, have shown promising results in antimicrobial and anticancer activities. Their effectiveness against various strains of bacteria and cancer cell lines highlights their potential in medical and pharmacological research (Singh, Deivedi, Hashim, & Singhal, 2010).
6. Antiviral Potential
Chloroquine, a 4-amino-quinoline, has been studied for its antiviral potential, notably against the severe acute respiratory syndrome coronavirus (SARS-CoV) in vitro. This highlights the potential use of quinoline derivatives in antiviral therapies (Keyaerts, Vijgen, Maes, Neyts, & Ranst, 2004).
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-16-11-9-14(10-12-16)21-20(25-19-8-4-2-6-17(19)23)13-15-5-1-3-7-18(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSOOYGOONMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

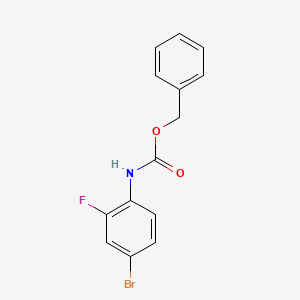
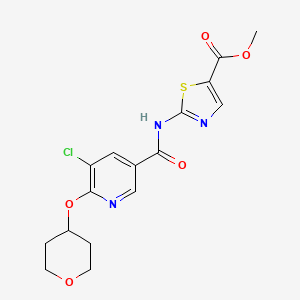
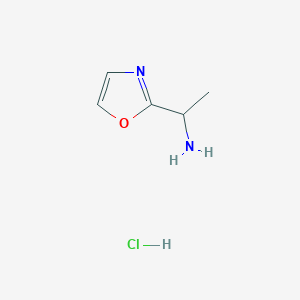

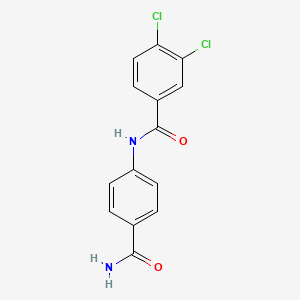
![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)